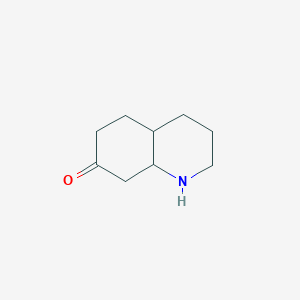

octahydroquinolin-7(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H15NO |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

2,3,4,4a,5,6,8,8a-octahydro-1H-quinolin-7-one |

InChI |

InChI=1S/C9H15NO/c11-8-4-3-7-2-1-5-10-9(7)6-8/h7,9-10H,1-6H2 |

InChI Key |

LGGHILDVIWBNJZ-UHFFFAOYSA-N |

SMILES |

C1CC2CCC(=O)CC2NC1 |

Canonical SMILES |

C1CC2CCC(=O)CC2NC1 |

Origin of Product |

United States |

Chemical Transformations and Functionalization of the Octahydroquinolin 7 1h One Core

Oxidation Reactions of Octahydroquinolin-7(1H)-one

Oxidation reactions targeting the this compound skeleton can be used to introduce new functional groups or alter the ring structure. A notable example is the Baeyer-Villiger oxidation, which converts the cyclic ketone at the C-7 position into a lactone (an ester within a ring). This transformation serves as a strategic step in the synthesis of complex alkaloids by enabling ring expansion or providing a handle for further modifications.

In the synthesis of aspidosperma alkaloid precursors, a silicon-directed Baeyer-Villiger oxidation was performed on a derivative of the core structure. researchgate.net This reaction demonstrates the regioselective insertion of an oxygen atom adjacent to the carbonyl group, a key transformation en route to more complex molecular targets. researchgate.net

Table 1: Example of Oxidation Reaction on an Octahydroquinolin-7-one Derivative

| Reactant | Reagents & Conditions | Product | Yield | Reference |

|---|

Note: m-CPBA is meta-chloroperoxybenzoic acid.

Hydrogenation Reactions of this compound

Hydrogenation of the this compound core typically refers to the reduction of the C-7 ketone. This transformation converts the ketone into a secondary alcohol, introducing a new stereocenter and altering the molecule's conformation and electronic properties. The resulting hydroxyl group can be used for further functionalization.

In a synthetic route towards aspidosperma alkaloids, the ketone at C-7 was first protected as a ketal using ethylene (B1197577) glycol. researchgate.net This protected intermediate was then subjected to reduction with a powerful hydride agent, lithium aluminum hydride (LiAlH₄), to reduce a different functional group on the molecule. Subsequent deprotection regenerated the ketone, but this sequence highlights a common strategy: protecting the ketone to allow other transformations, followed by its potential reduction if the alcohol is the desired functional group. A direct reduction of the ketone itself is a standard procedure to yield the corresponding decahydroquinolin-7-ol. researchgate.net

Table 2: Representative Ketone Reduction Strategy

| Reaction Step | Reagents & Conditions | Purpose | Reference |

|---|---|---|---|

| Ketalization | Ethylene glycol, p-toluenesulfonic acid | Protection of the C-7 ketone | researchgate.net |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Reduction of other functional groups | researchgate.net |

Nucleophilic Substitution Reactions at the Nitrogen Atom of this compound

The nitrogen atom within the this compound core is a secondary amine, which possesses a lone pair of electrons, making it nucleophilic. savemyexams.com This allows for a variety of nucleophilic substitution reactions, most commonly N-alkylation and N-acylation, to attach various substituents to the nitrogen atom. These reactions are fundamental for building more complex alkaloid structures upon the quinolinone scaffold.

For instance, the synthesis of specific diastereomers of 4a-ethyl-1-(1'-phenylethyl)-octahydroquinolin-7-ones has been reported. researchgate.netresearchgate.net The presence of the 1'-phenylethyl group on the nitrogen atom is a direct result of a nucleophilic functionalization at this site. Such reactions are often key steps in synthetic sequences that utilize chiral auxiliaries to control the stereochemistry of the final product. The general mechanism involves the nitrogen lone pair attacking an electrophilic carbon, leading to the formation of a new carbon-nitrogen bond. libretexts.org If the amine is used as a neutral nucleophile, a second equivalent often acts as a base to deprotonate the nitrogen after the initial substitution, yielding the neutral product. savemyexams.comlibretexts.org

Regioselective Functionalization of the this compound Skeleton

Regioselective and stereoselective functionalization is crucial for the synthesis of specific, biologically active isomers of complex molecules. The this compound skeleton has been constructed and modified using reactions that precisely control where and how chemical bonds are formed.

A highly effective method for creating the core structure is through a stereoselective intramolecular aldol-type cyclization. acs.orgacs.orgacs.org This reaction, performed on a specifically designed piperidine (B6355638) precursor, yields the 4a,8a-cis-octahydroquinolin-7-one with high selectivity. acs.orgacs.org This cyclization demonstrates precise control over the formation of the bicyclic system.

Another powerful strategy involves a Diels-Alder reaction to construct the quinoline (B57606) system. The reaction of the enamine (-)-(1′S)-5-ethyl-1-(1′-phenylethyl)-1,2,3,4-tetrahydropyridine has been used to synthesize specific diastereomers of 4a-ethyl-1-(1′-phenylethyl)-octahydroquinolin-7-ones, showcasing functionalization at the C4a position. researchgate.net

Table 3: Examples of Regioselective Functionalization

| Reaction Type | Key Transformation | Stereochemistry | Reference |

|---|---|---|---|

| Intramolecular Aldol (B89426) Cyclization | Forms the bicyclic quinolinone core | 4a,8a-cis | acs.orgacs.org |

| Diels-Alder / Cyclization | Forms ethyl-substituted quinolinone | (1′S,4aS,8aR) and (1′S,4aR,8aS) | researchgate.net |

Mechanistic Investigations of this compound Reactivity

Understanding the reaction mechanisms involved in the synthesis and reactivity of this compound is essential for optimizing reaction conditions and predicting outcomes.

The high stereoselectivity of the intramolecular aldol cyclization used to form the 4a,8a-cis isomer has been mechanistically investigated. acs.orgacs.org The selectivity is attributed to A(1,3) strain (allylic strain) within the piperidine precursor, which biases the molecule to adopt a specific conformation that is primed for the desired cyclization pathway. acs.orgacs.org Intramolecular aldol reactions, in general, are governed by the formation of the most thermodynamically stable ring system, with five- and six-membered rings being heavily favored over more strained four- or three-membered rings. libretexts.orglibretexts.org

Furthermore, the reactivity and stability of the formed skeleton have been studied. An unexpected retro-Michael reaction was observed for certain (-)-(1′S,4aS,8aR)- and (+)-(1′S,4aR,8aS)-4a-ethyl-1-(1-phenylethyl)octahydroquinolin-7-ones. orcid.org This type of mechanistic study reveals potential degradation pathways and provides insight into the compound's stability under different chemical environments.

Stereochemical Investigations and Conformational Analysis of Octahydroquinolin 7 1h One Derivatives

Analysis of Stereoisomerism in Octahydroquinolin-7(1H)-one Bicyclic Systems

The this compound framework is a fused bicyclic system where a piperidine (B6355638) ring and a cyclohexanone (B45756) ring share a carbon-carbon bond. The stereochemistry at the bridgehead carbons (4a and 8a) gives rise to cis- and trans-diastereomers. wikipedia.orgsavemyexams.com In the cis-isomer, the hydrogen atoms at the ring junction are on the same side of the molecule, while in the trans-isomer, they are on opposite sides. wikipedia.orgsavemyexams.com This fundamental difference in stereoisomerism profoundly influences the molecule's shape, stability, and reactivity.

Generally, for decahydroquinoline (B1201275) systems, the trans-isomer is thermodynamically more stable than its cis-counterpart. This increased stability, typically in the range of 4–6 kcal/mol, is attributed to reduced steric strain. However, the relative stability can be influenced by the substitution pattern on the rings. Isomerization between the cis and trans forms can occur under acidic or basic conditions, often proceeding through a retro-Michael ring-opening to form an intermediate amino enone, which then re-cyclizes. researchgate.net Studies on N-substituted octahydro-7(1H)-quinolones have shown that the equilibrium often favors the formation of the cis-isomer upon recyclization. researchgate.net For instance, the isomerization of N-benzoyloctahydro-7(1H)-quinolone leads exclusively to the cis-ketone. researchgate.net

Stereoselective syntheses have been developed to target specific isomers. The desired 4a,8a-cis-octahydroquinolin-7-one can be prepared with high stereoselectivity through methods like an intramolecular aldol-type cyclization or the catalytic hydrogenation of a bicyclic lactam precursor. researchgate.netepa.gov

Table 1: Comparison of cis and trans Isomers of the Octahydroquinoline Scaffold

| Feature | cis-Isomer | trans-Isomer |

|---|---|---|

| Ring Junction | Fused on the same side | Fused on opposite sides |

| Thermodynamic Stability | Generally less stable | Generally more stable (by ~4-6 kcal/mol) |

| Conformational Flexibility | More flexible | More rigid |

| Interconversion | Can isomerize via retro-Michael reaction researchgate.net | Can be formed via isomerization or stereoselective synthesis researchgate.net |

Conformational Dynamics and Flexibility of Octahydroquinolinone Scaffolds

The octahydroquinolinone scaffold, while possessing a degree of rigidity, exhibits significant conformational dynamics. The molecule is not static; rather, its constituent rings can adopt various conformations that are in equilibrium. The trans-isomer is conformationally more rigid than the cis-isomer.

In cis-fused decahydroquinolines, the molecule can exist in different conformations, often referred to as "N-endo" and "N-exo," which can interconvert. researchgate.net This flexibility is a characteristic of many cis-fused ring systems. biomedres.us

For the related trans-octahydroquinolin-2-one (B8543529), the piperidine ring and the cyclohexane (B81311) ring adopt distinct preferred conformations. The cyclohexane portion typically exists in a stable chair conformation. The piperidine ring, however, is often found in a higher-energy twist-boat conformation. The dynamic process of ring inversion, where the rings flip from one conformation to another, has a significant energy barrier. For the -2-one derivative, this barrier has been calculated to be approximately 12.3 kcal/mol, which corresponds to a conformational state half-life of about 1.2 milliseconds at room temperature (298K). This dynamic behavior means the molecule rapidly samples different spatial arrangements, a factor that can be critical in its interaction with other molecules.

Experimental Techniques for Conformational Elucidation

Determining the precise three-dimensional structure and conformational preferences of this compound derivatives requires sophisticated experimental techniques. X-ray crystallography can provide definitive structural information in the solid state. However, to understand the molecule's behavior in solution, where most chemical reactions occur, spectroscopic methods are indispensable. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a two-dimensional NMR experiment that is exceptionally useful for elucidating stereochemistry and conformation. nanalysis.comnih.gov The technique works by detecting through-space interactions between atomic nuclei, specifically protons (¹H). nanalysis.com When two protons are close in space (typically less than 5 Å apart), irradiating one can lead to a change in the signal intensity of the other. This phenomenon is known as the Nuclear Overhauser Effect (NOE).

A NOESY spectrum displays these spatial relationships as cross-peaks, which correlate protons that are near each other in the molecule. nanalysis.com This information is invaluable for distinguishing between cis and trans isomers. For example, in a cis-octahydroquinolinone, a NOE would be expected between the two bridgehead protons (at C4a and C8a) because they are on the same face of the ring system. In the trans-isomer, these protons are far apart, and no such correlation would be observed. Instead, NOEs would be seen between the axial bridgehead proton and other axial protons on the same side of the rings. By carefully analyzing the pattern of NOESY cross-peaks, a detailed 3D conformational model of the molecule in solution can be constructed.

Computational Approaches to Conformational Landscape Exploration

Alongside experimental methods, computational chemistry provides powerful insights into the conformational landscape of molecules. savemyexams.comresearchgate.net Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to model the structures and energies of different stereoisomers and conformers. researchgate.net

By performing geometry optimizations, researchers can calculate the relative energies of various possible conformations (e.g., chair, boat, twist-boat) of the octahydroquinolinone rings. These calculations can identify the lowest energy (most stable) conformer and the energy differences between various states. For the related trans-octahydroquinolin-2-one, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to explore its conformational dynamics.

Table 2: Example of DFT-Calculated Conformational Data for trans-Octahydroquinolin-2-one Scaffold

| Conformation | Ring | Relative Energy (ΔE) |

|---|---|---|

| Lowest Energy State | Cyclohexane Ring (Chair) | 0 kcal/mol |

| Higher Energy State | Piperidine Ring (Twist-boat) | 1.8 kcal/mol |

| Transition State | Parameter | Value |

| Ring Inversion Barrier | Energy | 12.3 kcal/mol |

Data derived from studies on the trans-octahydroquinolin-2-one scaffold.

These computational models can also predict NMR parameters, such as chemical shifts and coupling constants. researchgate.net Comparing these calculated values with experimental data serves as a powerful method to validate a proposed structure or to distinguish between possible isomers when experimental data alone is ambiguous. This synergy between experimental and computational approaches is central to modern stereochemical and conformational analysis.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. researchgate.net For octahydroquinolin-7(1H)-one, both one-dimensional and two-dimensional NMR experiments would be essential.

A high-resolution 1H NMR spectrum would reveal the chemical shift, integration, and multiplicity of each unique proton in the this compound molecule. semanticscholar.org The multiplicity, or splitting pattern, of each signal is caused by spin-spin coupling with neighboring protons. The magnitude of this interaction, known as the coupling constant (J-value), is measured in Hertz (Hz) and provides critical information about the dihedral angle between the coupled protons, which helps in determining the relative stereochemistry of the molecule, such as the cis or trans fusion of the two rings. nih.gov

Two-dimensional (2D) NMR experiments correlate different nuclei, providing unambiguous evidence of connectivity within the molecule. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other. Cross-peaks in a COSY spectrum would confirm the proton-proton connectivities throughout the aliphatic rings of this compound. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to, allowing for the assignment of each carbon atom that bears a proton. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons (like the carbonyl carbon C=O) and for piecing together the entire molecular skeleton by linking fragments identified by COSY and HSQC. researchgate.netmdpi.com

Detailed Research Findings: While these techniques are standard for structural elucidation, specific COSY, HSQC, and HMBC correlation data for this compound have not been published in the accessed resources.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including the absolute configuration of its chiral centers. rsc.org This technique requires a single, high-quality crystal of the compound. The diffraction pattern of X-rays passing through the crystal allows for the calculation of electron density maps, which reveal the precise position of each atom in the crystal lattice. rsc.org For a chiral molecule like this compound, this analysis can distinguish between enantiomers and confirm the stereochemistry of the ring fusion and any substituents.

Detailed Research Findings: There are no published reports detailing the single-crystal X-ray diffraction analysis of the parent this compound. X-ray analysis has been performed on complex derivatives, but this data is not applicable to the parent compound.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound with extremely high precision, which allows for the unambiguous determination of its elemental formula. The molecular formula for this compound is C₉H₁₅NO, corresponding to a monoisotopic mass of 153.1154 g/mol .

Furthermore, the molecule is fragmented within the mass spectrometer, and the pattern of these fragments provides a "fingerprint" that can help identify the structure. The fragmentation of this compound would be expected to involve characteristic losses, such as the loss of an ethyl or propyl group adjacent to the ketone, or other cleavages of the bicyclic ring system.

Detailed Research Findings: While mass spectral data is available for the isomeric octahydroquinolin-4(1H)-one, specific fragmentation patterns and high-resolution mass spectrometry data for this compound are not available in the reviewed literature.

Applications of Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. The two techniques are complementary, as a molecular vibration may be active in one and not the other, depending on changes in the dipole moment (IR) or polarizability (Raman) during the vibration.

For this compound, the most characteristic signals would be:

C=O Stretch: A strong absorption in the IR spectrum, typically around 1700-1725 cm⁻¹, characteristic of a saturated six-membered ring ketone.

N-H Stretch: A moderate absorption in the IR spectrum around 3300-3500 cm⁻¹ for the secondary amine.

C-H Stretches: Absorptions just below 3000 cm⁻¹ for the sp³ hybridized C-H bonds.

C-N Stretch: A peak in the 1000-1250 cm⁻¹ region.

Detailed Research Findings: No experimental IR or Raman spectra specifically for this compound could be located in the searched databases.

Computational Chemistry Approaches in Octahydroquinolin 7 1h One Research

Density Functional Theory (DFT) Studies on Electronic Structure and Reaction Pathways

Density Functional Theory (DFT) has become a cornerstone of computational quantum chemistry for investigating the electronic structure of molecules. This method, which approximates the many-electron Schrödinger equation by modeling the electron density, offers a favorable balance between computational cost and accuracy. In the context of quinoline (B57606) derivatives, DFT is frequently employed to understand structural reactivity and quantum chemical properties. mdpi.com

DFT calculations can elucidate the diastereoselectivities observed in synthetic routes leading to decahydroquinoline (B1201275) alkaloids by modeling the transition states of key reactions. researchgate.net By calculating the energies of different stereoisomeric transition states, researchers can predict and rationalize the formation of the experimentally observed product.

Key electronic properties are routinely calculated using DFT to describe the reactivity and stability of molecules. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, with a smaller gap generally indicating higher reactivity. mdpi.comnih.gov For example, studies on tetrahydroisoquinoline derivatives have utilized DFT at the B3LYP/6-31+G(d,p) level of theory to calculate these values and assess the compounds' soft nature and reactivity. mdpi.com

Further insights are gained from global reactivity descriptors, which are derived from HOMO and LUMO energies. These descriptors provide a quantitative measure of a molecule's chemical behavior. A comprehensive analysis of polyhydroquinoline amides, for instance, used DFT to calculate a range of these parameters to understand the influence of various substituents on the electronic properties and biological efficacy of the compounds. nih.gov

Table 1: Representative Global Reactivity Descriptors Calculated via DFT

| Parameter | Formula | Description |

| Ionization Potential (IP) | IP ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added. |

| Energy Gap (Eg) | Eg = ELUMO - EHOMO | An indicator of chemical reactivity. |

| Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Softness (σ) | σ = 1 / η | The reciprocal of hardness, indicating high polarizability. |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | The power of an atom to attract electrons to itself. |

| Electrophilicity (ω) | ω = χ2 / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

This table presents a set of global reactivity parameters commonly calculated from HOMO and LUMO energies obtained through DFT studies. The formulas provided are based on Koopmans' theorem approximations.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides detailed electronic information, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are the preferred methods for exploring the conformational landscape and dynamic behavior of molecules, especially larger systems. MM methods use classical physics-based force fields to calculate the potential energy of a system as a function of its atomic coordinates, allowing for rapid energy minimization and conformational searching.

MD simulations extend this by integrating Newton's laws of motion, providing a trajectory of the molecule's atoms over time. This allows for the study of not only different stable conformations but also the transitions between them. Such simulations are crucial for understanding how a molecule like octahydroquinolin-7(1H)-one might flex and adapt its shape in different environments or upon interaction with other molecules.

In the field of drug design, MD simulations are instrumental in predicting the stability and interaction patterns of a ligand within a biological target's binding site. For instance, computational studies on tetrahydroquinoline derivatives designed as potential mTOR inhibitors have utilized MD simulations to predict the binding stability and interactions with the enzyme's active site. mdpi.com These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for binding affinity.

Table 2: Common Intermolecular Interactions Analyzed in Molecular Dynamics Simulations

| Interaction Type | Description |

| Hydrogen Bonds | Electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (e.g., O, N) and another nearby electronegative atom. |

| Hydrophobic Interactions | The tendency of nonpolar groups to associate in an aqueous environment, driven by the entropy of water. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules, arising from transient fluctuations in electron distribution. |

| Electrostatic Interactions | Attractive or repulsive forces between charged or partially charged atoms (e.g., salt bridges). |

This table outlines the primary types of non-covalent intermolecular interactions that are typically monitored and analyzed during molecular dynamics simulations to understand the binding and association of molecules.

Quantitative Structure-Property Relationship (QSPR) Modeling for Rational Design of Octahydroquinolinone Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and a specific physical, chemical, or biological property. researchgate.net The fundamental principle is that the structure of a molecule dictates its properties. By quantifying structural features using molecular descriptors, statistical models can be developed to predict the properties of new, unsynthesized compounds.

The development of a QSPR model involves several key steps:

Data Set Curation: A dataset of molecules with experimentally measured values for the property of interest is compiled.

Descriptor Calculation: A large number of numerical descriptors representing the constitutional, topological, geometrical, and electronic features of each molecule are calculated.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., artificial neural networks), are used to create a mathematical equation linking a subset of the most relevant descriptors to the property. nih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

For this compound derivatives, QSPR could be a powerful tool for rational design. For example, if the goal is to optimize a specific property, such as solubility or binding affinity to a target protein, a QSPR model could be developed. By training the model on a set of known octahydroquinolinone derivatives, it could then be used to predict the properties of virtual derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. This approach saves significant time and resources compared to a purely experimental trial-and-error process.

Role of Octahydroquinolin 7 1h One As a Versatile Synthetic Intermediate

Building Block in Complex Heterocyclic Compound Synthesis

The octahydroquinolin-7(1H)-one framework serves as a versatile starting point for the elaboration of more complex, fused heterocyclic systems. The inherent reactivity of the ketone and the amine functionalities allows for a variety of chemical transformations, leading to novel molecular architectures.

One notable application is in the synthesis of pyrazino[1,2-a]quinolines. These tricyclic structures are of interest due to their potential biological activities. The synthesis often involves an initial reaction at the ketone of an octahydroquinoline derivative, followed by a series of cyclization and rearrangement steps to construct the pyrazine (B50134) ring. While specific examples starting directly from this compound are not extensively documented in readily available literature, the general strategy highlights the potential of this scaffold in building such fused systems.

Furthermore, the ketone functionality can be transformed into a variety of other reactive groups, paving the way for annulation reactions to build additional rings. For instance, conversion of the ketone to an enolate or an enamine allows for reactions with electrophiles, which can be designed to cyclize and form new carbocyclic or heterocyclic rings fused to the quinoline (B57606) core. The synthesis of dihydroquinoline analogs incorporating fused pyrimidine (B1678525) rings has been achieved through condensation reactions, showcasing the utility of related hydroquinoline structures in generating complex heterocyclic frameworks.

The strategic placement of the carbonyl group at the 7-position also allows for the synthesis of spirocyclic compounds. Reaction of the ketone with appropriate reagents can lead to the formation of spiro-oxiranes or other spiro-heterocycles, introducing a point of high structural complexity and three-dimensionality.

Precursor in Natural Product Total Synthesis

The structural motif of the decahydroquinoline (B1201275) core, of which this compound is a direct precursor, is found in a variety of alkaloids and other natural products. Consequently, this compound represents a valuable chiral pool starting material or a key intermediate in the total synthesis of these complex molecules.

Although direct total syntheses commencing from commercially available this compound are not frequently reported, its structural elements are central to the retrosynthetic analysis of numerous target molecules. For example, the synthesis of various quinolizidine (B1214090) and indolizidine alkaloids, classes of natural products with a wide range of biological activities, often involves the construction of a bicyclic core that is structurally analogous to octahydroquinolinone.

The synthesis of certain marine alkaloids and amphibian skin toxins, which feature the decahydroquinoline ring system, underscores the importance of intermediates with this core structure. The stereocontrolled synthesis of these natural products often relies on the careful manipulation of functional groups on a pre-formed bicyclic system, for which this compound could serve as a model or a starting point for more complex derivatives.

Utilization in the Synthesis of Fine Chemicals

The reactivity of this compound makes it a useful intermediate for the synthesis of various fine chemicals, including those with potential applications in the pharmaceutical and agrochemical industries. The ability to functionalize both the nitrogen atom and the carbon skeleton allows for the creation of a library of derivatives with diverse properties.

For instance, N-alkylation or N-acylation of the secondary amine can introduce a variety of substituents, modulating the lipophilicity and biological activity of the resulting compounds. The ketone can be subjected to reductive amination to introduce new amino groups, or it can be used as a handle for carbon-carbon bond formation through reactions such as the Wittig or Grignard reactions.

These transformations can lead to the synthesis of novel scaffolds for drug discovery. The quinoline and hydroquinoline motifs are present in numerous bioactive compounds, and this compound provides a saturated, three-dimensional core that can be decorated with various pharmacophores to explore new chemical space.

Exploratory Applications in Materials Science

The rigid bicyclic structure of this compound also lends itself to exploratory applications in materials science. The incorporation of this robust scaffold into polymers or functional materials can impart unique physical and chemical properties.

Derivatives of this compound can be functionalized with polymerizable groups, such as vinyl or acrylate (B77674) moieties. The subsequent polymerization of these monomers could lead to the formation of polymers with high thermal stability and defined stereochemistry due to the rigid nature of the quinoline backbone. These materials could find applications as specialty polymers, resins, or coatings.

Concluding Remarks and Future Research Perspectives

Synthesis and Transformation Achievements in Octahydroquinolin-7(1H)-one Chemistry

The synthesis of the this compound core has been approached through various established chemical reactions. One of the foundational methods for constructing such six-membered ring systems is the Robinson annulation. This reaction typically involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form an α,β-unsaturated ketone within a cyclohexane (B81311) ring fused to another ring system. While the Robinson annulation is a powerful tool for creating fused ring systems, its application to the synthesis of nitrogen-containing heterocycles like octahydroquinolinones presents unique challenges and opportunities for methodological refinement.

Another key strategy for accessing the this compound scaffold is through the catalytic hydrogenation of partially saturated precursors, such as tetrahydroquinolin-7-ones. This approach benefits from the availability of a wide range of catalysts and reaction conditions that can influence the stereochemical outcome of the reduction. The choice of catalyst, solvent, and hydrogen pressure can be tailored to achieve specific diastereomers of the final product, which is crucial for applications where stereochemistry dictates biological activity or material properties.

Persistent Challenges and Opportunities in Octahydroquinolinone Research

Despite the synthetic routes available, several challenges persist in the field of this compound research. A primary hurdle is the development of highly stereoselective and enantioselective synthetic methods. The presence of multiple chiral centers in the this compound structure means that a mixture of stereoisomers can be produced, often requiring difficult and costly separation processes. Asymmetric synthesis, which aims to produce a single desired stereoisomer, remains an area of active investigation. The development of novel chiral catalysts and auxiliaries specifically tailored for the synthesis of this scaffold would represent a significant advancement.

Furthermore, the functionalization of the this compound core at specific positions to create diverse derivatives is another area ripe with opportunity. The reactivity of the ketone and the secondary amine within the structure allows for a variety of chemical transformations. However, achieving regioselectivity in these reactions can be challenging. Developing protecting group strategies and regioselective functionalization reactions will be key to unlocking the full potential of this molecular scaffold for various applications.

Future Directions in Novel Synthetic Methodologies for this compound

The future of this compound synthesis will likely be shaped by the development of more efficient, atom-economical, and environmentally benign methodologies. One promising avenue is the exploration of catalytic asymmetric methods that can provide enantiomerically pure compounds in a single step. This could involve the use of organocatalysis, transition-metal catalysis with chiral ligands, or biocatalysis. Enzymes, with their inherent stereoselectivity, could offer a powerful tool for the synthesis of specific enantiomers of this compound and its derivatives.

Moreover, the application of modern synthetic technologies, such as flow chemistry and microwave-assisted synthesis, could lead to more rapid and scalable production of these compounds. These technologies can offer improved reaction control, higher yields, and reduced reaction times compared to traditional batch processes. The development of robust and scalable synthetic routes is essential for the translation of laboratory-scale research into practical applications.

Emerging Avenues for Chemical Applications of this compound

The this compound scaffold holds potential for a variety of chemical applications, particularly in the field of medicinal chemistry. The rigid, bicyclic structure can serve as a valuable template for the design of new therapeutic agents. By introducing different functional groups onto the core structure, chemists can create libraries of compounds for screening against various biological targets. The specific three-dimensional arrangement of substituents on the this compound ring system can lead to highly specific interactions with proteins and other biological macromolecules.

Beyond medicinal chemistry, derivatives of this compound could find use in materials science. The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl group) suggests that these molecules could be used as building blocks for supramolecular assemblies with interesting structural and electronic properties. The development of functional materials based on this scaffold is an underexplored but potentially fruitful area of research.

Q & A

Q. What preliminary assays are recommended to screen the biological activity of this compound?

- Methodology : Perform in vitro cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase or protease panels), and receptor-binding studies. Use dose-response curves (IC/EC) and compare to structurally similar compounds (e.g., dihydroquinazolinones ). Validate results with triplicate runs and statistical analysis (p < 0.05) .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound derivatives?

- Methodology : Grow single crystals via vapor diffusion (acetonitrile/water). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine structures using SHELXL . Compare experimental torsion angles to DFT-optimized geometries to validate configurations .

Q. What computational strategies predict the reactivity and regioselectivity of this compound in novel reactions?

- Methodology : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. Simulate reaction pathways (Gaussian 16) to identify transition states and activation energies. Validate predictions with kinetic isotope effect (KIE) studies .

Q. How can contradictions in reported biological activities of this compound analogs be resolved?

- Methodology : Conduct meta-analysis of published data, focusing on assay conditions (e.g., cell lines, buffer pH). Reproduce key studies with standardized protocols. Use multivariate analysis (PCA) to identify confounding variables (e.g., solvent polarity, impurity profiles) .

Q. What experimental designs elucidate structure-activity relationships (SAR) for this compound’s pharmacological targets?

- Methodology : Synthesize analogs with systematic substitutions (e.g., alkyl chains, electron-withdrawing groups). Test in parallel assays (e.g., binding affinity, metabolic stability). Use QSAR models (CoMFA/CoMSIA) to correlate structural features with activity. Validate with site-directed mutagenesis or cryo-EM for target engagement .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.